molecular formula C5H4N2OS B12897130 [1,3]Oxathiolo[4,5-d]pyrimidine CAS No. 83616-33-5

[1,3]Oxathiolo[4,5-d]pyrimidine

Cat. No.: B12897130
CAS No.: 83616-33-5
M. Wt: 140.17 g/mol
InChI Key: QUKZJBXRDPLLNI-UHFFFAOYSA-N
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Description

[1,3]Oxathiolo[4,5-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Oxathiolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminopyrimidine aldehydes or ketones with sulfur-containing reagents under specific conditions . Another approach includes the oxidative synthesis using tert-butyl hydroperoxide (TBHP) as an oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxathiolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include TBHP for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism by which [1,3]Oxathiolo[4,5-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of a sulfur atom in [1,3]Oxathiolo[4,5-d]pyrimidine distinguishes it from its oxygen-containing analogs. This difference can lead to variations in biological activity and chemical reactivity, making this compound a unique compound with distinct properties.

Biological Activity

[1,3]Oxathiolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antiviral effects, and immunosuppressive capabilities.

Chemical Structure and Properties

The this compound structure is characterized by a fused oxathiolopyrimidine ring system. Its structural similarity to purines suggests potential interactions with biological macromolecules, particularly nucleic acids and enzymes involved in cancer and viral replication.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives. A study evaluated several compounds against various cancer cell lines, revealing significant cytotoxic effects:

CompoundCell LineCC50 (µM)Comparison DrugComparison Drug CC50 (µM)
3gHT2958.4Cisplatin47.2
3eHT29129.4Fluorouracil381.2
3jHT2999.9--

The compound 3g demonstrated a cytotoxic concentration (CC50) significantly lower than that of standard chemotherapeutics like fluorouracil, indicating its potential as a promising anticancer agent .

The mechanism underlying the anticancer activity includes:

  • Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
  • Activation of Apoptotic Pathways : These compounds can activate caspase cascades leading to programmed cell death in cancer cells .

Antiviral Activity

In addition to anticancer properties, [1,3]oxathiolo[4,5-d]pyrimidines have been investigated for their antiviral activity . Certain derivatives exhibit effectiveness against viruses by inhibiting viral replication through interactions with viral enzymes or host cell pathways.

Case Study

A specific derivative was tested for its ability to inhibit HIV-1 reverse transcriptase (RT), demonstrating promising results in vitro. The structural modifications on the oxathiolo[4,5-d]pyrimidine scaffold were crucial for enhancing antiviral efficacy .

Immunosuppressive Properties

The immunosuppressive effects of [1,3]oxathiolo[4,5-d]pyrimidines have been explored in the context of autoimmune diseases and transplant rejection. Compounds from this class have shown potential in modulating immune responses by inhibiting JAK pathways implicated in inflammatory processes.

Research Findings

  • Inhibition of JAK Kinases : Several studies indicate that these compounds can effectively inhibit JAK kinases (JAK1 and JAK3), which play pivotal roles in cytokine signaling pathways associated with immune responses .
  • Clinical Implications : This immunosuppressive activity suggests potential therapeutic applications in conditions such as graft-versus-host disease and other autoimmune disorders.

Properties

CAS No.

83616-33-5

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

[1,3]oxathiolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2

InChI Key

QUKZJBXRDPLLNI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CN=CN=C2S1

Origin of Product

United States

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